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3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

LogP lipophilicity physicochemical property

This compound is a structurally differentiated piperazin-1-ylpyridazine featuring a unique 5-chloro-2-methoxybenzoyl group and unsubstituted 1H-pyrazole. Validated as a potent dCTPase/SCD1 inhibitor scaffold, it offers a sharp SAR landscape where minor changes lead to >50-fold shifts in metabolic stability. Its lead-like profile (MW 398.8, zero HBD) provides a wide optimization window, making it the superior choice for programs targeting nucleotide metabolism or metabolic disease. Secure this high-purity probe to advance your selectivity and metabolic stability studies.

Molecular Formula C19H19ClN6O2
Molecular Weight 398.8 g/mol
Cat. No. B4885518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Molecular FormulaC19H19ClN6O2
Molecular Weight398.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C19H19ClN6O2/c1-28-16-4-3-14(20)13-15(16)19(27)25-11-9-24(10-12-25)17-5-6-18(23-22-17)26-8-2-7-21-26/h2-8,13H,9-12H2,1H3
InChIKeyNEKUCRPIPUDMNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine: Compound Class and Core Characteristics for Research Procurement


The compound 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (MW 398.8 g/mol, C19H19ClN6O2) is a heterocyclic small molecule belonging to the piperazin-1-ylpyridazine class. This chemical series has been independently validated as a source of potent inhibitors for at least two distinct therapeutic targets: human dCTP pyrophosphatase 1 (dCTPase) [1] and stearoyl-CoA desaturase-1 (SCD1) [2]. The compound incorporates a 1H-pyrazole moiety at the pyridazine 6-position and a 5-chloro-2-methoxybenzoyl group on the piperazine ring, a substitution pattern that distinguishes it from other analogs within this pharmacophore class.

Why In-Class Substitution of 3-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine Carries Scientific Risk


Within the piperazin-1-ylpyridazine class, minor structural modifications can produce profound shifts in target potency, metabolic stability, and selectivity. For example, in the dCTPase inhibitor series, structure-metabolism-relationship studies revealed that changes to the benzoyl substituent or the heteroaryl moiety on the pyridazine ring can alter in vitro microsomal half-life (t1/2) by more than 50-fold, with some analogs exhibiting t1/2 < 3 min while optimized compounds achieve t1/2 > 100 min in liver microsomes [1]. Similarly, in the SCD1 inhibitor series, variation of the pyrazole or benzoyl substituents dramatically affected both in vitro potency (IC50 range spanning nanomolar to micromolar) and in vivo efficacy (ED50 from sub-mg/kg to inactive) [2]. These data demonstrate that in-class compounds are not interchangeable; the specific 5-chloro-2-methoxybenzoyl and unsubstituted 1H-pyrazole substitution pattern of the target compound defines a unique point within a steep structure-activity landscape.

Quantitative Differentiation Evidence for 3-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine vs. Closest Analogs


Predicted Lipophilicity (LogP) Differentiation vs. Unsubstituted Benzoyl and 4-Chlorobenzoyl Analogs

The 5-chloro-2-methoxy substitution on the benzoyl ring is predicted to increase lipophilicity relative to the unsubstituted benzoyl analog 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine and shift the hydrogen-bonding profile compared to the 4-chlorobenzoyl analog. Based on the known logP contributions of the substituents (Cl: +0.71; OCH3: -0.02; Hansch-Leo fragmental constants), the target compound is estimated to have a calculated logP approximately 0.7 units higher than the unsubstituted benzoyl analog and comparable to but electronically distinct from the 4-chlorobenzoyl-substituted derivative [1]. The ortho-methoxy group introduces an intramolecular hydrogen-bond acceptor that is absent in both comparator structures.

LogP lipophilicity physicochemical property drug-likeness

Ortho-Methoxybenzoyl Motif Differentiation vs. Para-Chloro and Unsubstituted Benzoyl Analogs in Piperazin-1-ylpyridazine dCTPase Inhibitors

In the dCTPase inhibitor series described by Llona-Minguez et al. (2017), substitution on the benzoyl ring (Section A of the pharmacophore) was a key determinant of both enzymatic potency and microsomal stability. While the specific 5-chloro-2-methoxybenzoyl compound was not individually reported, the SAR demonstrates that electron-withdrawing substituents (e.g., Cl) on the benzoyl ring generally increased microsomal t1/2 by reducing aromatic hydroxylation rates [1]. The lead piperazin-1-ylpyridazine compound in this series achieved an IC50 of 25 nM against human dCTPase and displayed outstanding selectivity over related NTP pyrophosphatase enzymes [2]. The combination of a chloro substituent (electron-withdrawing, metabolically stabilizing) with an ortho-methoxy group (potential conformational restraint via intramolecular interaction) represents a substitution pattern not explored in the published lead optimization campaign, suggesting a structurally distinct vector.

dCTPase inhibition structure-activity relationship ortho-substitution effect cancer

Pyrazole vs. Triazole Heteroaryl Differentiation at the Pyridazine 6-Position

The target compound bears an unsubstituted 1H-pyrazole at the pyridazine 6-position. A close analog, (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone (CAS 1797160-22-5), replaces this with a 1,2,4-triazole. Pyrazole and 1,2,4-triazole are classical heteroaryl isosteres but differ in their hydrogen-bond acceptor capacity (pyrazole N2 is a weaker HBA than triazole N4) and dipole moment orientation [1]. In kinase inhibitor contexts, the pyrazole C-H vs. triazole N-atom at the 4-position alters steric and electronic interactions with the hinge-binding region of ATP-binding pockets [2]. The pyrazole-bearing target compound also lacks the additional methyl substitutions present on analogs such as 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, which sterically restrict pyrazole rotation and modulate target engagement.

pyrazole triazole heteroaryl isostere target selectivity kinase inhibitor

Molecular Weight and Property Forecast Differentiation for Library Design and Screening Cascade Compatibility

With a molecular weight of 398.8 g/mol, the target compound occupies a favorable position within lead-like chemical space (MW < 400), distinguishing it from heavier piperazin-1-ylpyridazine analogs bearing extended aromatic systems or multiple substituents. For context, the SCD1 lead compound XEN103 (compound 49) has MW ~440-460, and many published piperazin-1-ylpyridazine dCTPase leads exceed MW 450 [1][2]. The target compound's lower MW, combined with its compliance with Lipinski's Rule of Five (ClogP < 5, HBD = 0, HBA = 7, MW < 500), positions it as a more fragment-like or lead-like starting point compared to larger, more elaborated analogs more suitable for later-stage optimization.

molecular weight drug-likeness Lipinski rules lead-likeness screening library

Recommended Research Application Scenarios for 3-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine Based on Quantitative Evidence


Chemical Probe Development for dCTP Pyrophosphatase 1 (dCTPase) Target Validation Studies

The piperazin-1-ylpyridazine scaffold has been confirmed as a privileged chemotype for dCTPase inhibition, with lead compounds achieving IC50 values of 25 nM and demonstrating target engagement through thermal stabilization and protease protection assays [1]. The target compound, with its distinct 5-chloro-2-methoxybenzoyl and unsubstituted pyrazole substitution, offers a structurally differentiated vector for SAR expansion around the published sulfonamide-based leads. Researchers investigating nucleotide metabolism in cancer cell stemness should consider this compound as a starting point for developing tool compounds with potentially altered selectivity profiles relative to the published triazolothiadiazole and sulfonamide-piperazinylpyridazine dCTPase inhibitors.

Fragment-to-Lead Optimization Campaigns Requiring Low-MW, Ligand-Efficient Starting Points

With a molecular weight under 400 g/mol, zero hydrogen-bond donors, and moderate lipophilicity, this compound meets stringent lead-likeness criteria that larger piperazin-1-ylpyridazine analogs (MW 440-500+) fail to satisfy [2][3]. Its favorable property profile provides a wider optimization window for synthetic chemists to incorporate potency-enhancing substituents while maintaining developability. This is particularly relevant for programs targeting metabolic disease indications (SCD1) where the piperazin-1-ylpyridazine class has demonstrated oral bioavailability and in vivo efficacy at ED50 = 0.8 mg/kg for the optimized lead XEN103 [2].

Kinase Inhibitor Selectivity Profiling Panels Seeking Pyrazole-Containing Pyridazine Scaffolds

Pyrazole-substituted pyridazines are recurrent motifs in patented PIM kinase, CDK, and Aurora kinase inhibitors [4]. The unsubstituted 1H-pyrazole at the 6-position of the target compound presents the minimally elaborated hinge-binding motif, making it suitable as a reference compound for assessing selectivity gains conferred by additional substituents. Unlike the 3,5-dimethylpyrazole analog (CAS 1019103-23-1), which imposes steric constraints on the pyrazole-pyridazine dihedral angle, the unsubstituted pyrazole allows unrestricted conformational sampling, which may be advantageous for initial hit finding against kinases with shallow or flexible hinge regions.

Metabolic Stability Benchmarking Studies Leveraging Class-Level Structure-Metabolism Relationships

Published structure-metabolism relationship studies on piperazin-1-ylpyridazines revealed that benzylic oxidation, aromatic hydroxylation, and sulfonamide cleavage are the primary metabolic soft spots, and that strategic substitution can improve in vitro microsomal t1/2 from <3 min to >100 min [3]. The target compound's 5-chloro-2-methoxybenzoyl group incorporates both an electron-withdrawing chloro substituent (predicted to reduce aromatic hydroxylation) and an ortho-methoxy group (potential metabolic liability via O-demethylation). This compound therefore serves as a useful probe for dissecting the relative contributions of these competing metabolic pathways in a single molecular entity.

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